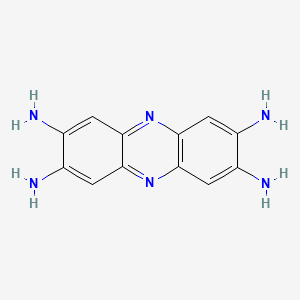
Phenazine-2,3,7,8-tetraamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenazine-2,3,7,8-tetraamine is a chemical compound with the molecular formula C12H12N6. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including phenazine-2,3,7,8-tetraamine, typically involves several methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines under oxidative conditions.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms.
Análisis De Reacciones Químicas
Types of Reactions: Phenazine-2,3,7,8-tetraamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: This reaction can produce reduced forms of the compound.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenazine derivatives.
Aplicaciones Científicas De Investigación
Phenazine-2,3,7,8-tetraamine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial properties and is studied for its potential use in combating bacterial infections.
Medicine: Research is ongoing into its potential as an antitumor agent and its role in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Phenazine-2,3,7,8-tetraamine can be compared with other phenazine derivatives:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent used as a prototype for developing new antimicrobial drugs.
Uniqueness: this compound is unique due to its tetraamine functional groups, which confer distinct chemical reactivity and biological activity compared to other phenazine derivatives.
Comparación Con Compuestos Similares
- Phenazine-1-carboxylic acid
- Pyocyanin
- Clofazimine
- Phenazine-2,3-dicarboxylic acid .
Propiedades
Fórmula molecular |
C12H12N6 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
phenazine-2,3,7,8-tetramine |
InChI |
InChI=1S/C12H12N6/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2 |
Clave InChI |
RHMUOJFWSURTRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=C1N=C3C=C(C(=CC3=N2)N)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11745072.png)
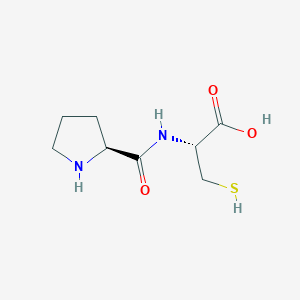
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745090.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745091.png)
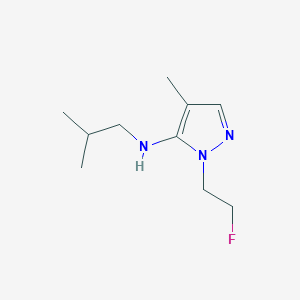
![3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11745101.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11745103.png)
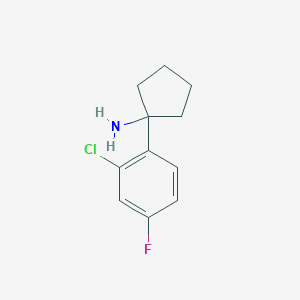
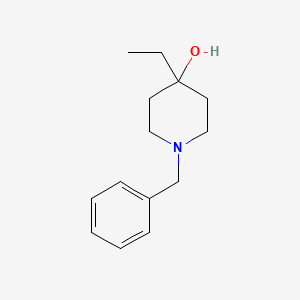
![1-[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanamine](/img/structure/B11745119.png)
![Ethyl 3-[(1,3-benzoxazol-6-yl)amino]-2-cyanoprop-2-enoate](/img/structure/B11745126.png)
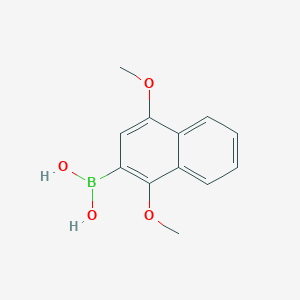
![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11745134.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11745138.png)
